molecular formula C14H8F3N3OS B2367243 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-97-7

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2367243
CAS RN: 851978-97-7
M. Wt: 323.29
InChI Key: KDYOMMPIXPDZPU-UHFFFAOYSA-N
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Description

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide, also known as DFBBH, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields of study, including chemistry, biology, and pharmacology. The purpose of

Scientific Research Applications

Antitumor Properties

Fluorinated benzothiazoles have been investigated for their potent antitumor properties. Research shows that derivatives such as 2-(4-aminophenyl)benzothiazoles exhibit highly selective and potent antitumor activity both in vitro and in vivo. These compounds have been found to be potently cytotoxic in specific human cancer cell lines, demonstrating the significant potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001). Additionally, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing that water-soluble, chemically stable prodrugs rapidly revert to their parent amine in vivo, indicating a potential pathway for clinical evaluation (Bradshaw et al., 2002).

Fluorescence Probes and Sensors

Fluorinated benzothiazoles have applications in the development of fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the high acidity of the fluorophenol moiety. This characteristic makes them useful for designing fluorescent probes that can detect magnesium and zinc cations, offering tools for biochemical and medical research (Tanaka et al., 2001).

Chemical Synthesis and Material Science

The synthesis of fluorinated pyrazoles and other related compounds demonstrates the utility of fluorinated benzothiazoles in material science and chemical synthesis. These compounds serve as building blocks for medicinal chemistry, providing a pathway for developing new drugs and materials with enhanced properties. For example, the synthesis of 3-amino-4-fluoropyrazoles indicates the interest in fluorinated compounds as intermediates for further functionalization, underlining their importance in synthetic chemistry (Surmont et al., 2011).

Magnetic Properties and Material Science

Research into the structural and magnetic properties of fluorinated benzothiazoles reveals their potential in material science, particularly in developing materials with specific magnetic properties. For instance, azido-copper coordination polymers with benzoate derivatives, including fluorinated compounds, have been studied for their ferromagnetic ordering and slow magnetic relaxation, showcasing the role of fluorinated benzothiazoles in designing materials with unique magnetic behaviors (Liu et al., 2017).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this molecule . The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.

Pharmacokinetics

. These properties are crucial for understanding the bioavailability of the compound.

Action Environment

. Environmental factors can significantly impact the effectiveness of a compound and its interaction with biological targets.

properties

IUPAC Name

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-7-3-1-4-8(16)11(7)13(21)19-20-14-18-12-9(17)5-2-6-10(12)22-14/h1-6H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOMMPIXPDZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(C=CC=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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